4-(4-Heptylbenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-heptylphenyl)-isoquinolin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)22-17-24-16-20-10-7-8-11-21(20)22/h7-8,10-17H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGCCVYUGWIKCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270055 |

Source

|

| Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-78-3 |

Source

|

| Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Heptylbenzoyl)isoquinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of 4-Aroylisoquinolines in Medicinal Chemistry

Isoquinoline and its derivatives are foundational scaffolds in the landscape of medicinal chemistry, constituting the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] The strategic functionalization of the isoquinoline ring is a pivotal approach in the discovery of novel therapeutic agents. Among the various modifications, the introduction of an aroyl group at the C4-position has garnered significant interest. 4-Aroylisoquinolines are recognized as valuable intermediates in drug discovery programs, with potential applications in oncology, inflammation, and infectious diseases due to their role as inhibitors of key signaling proteins like IKKβ.

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of a novel 4-aroylisoquinoline, 4-(4-Heptylbenzoyl)isoquinoline. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and analyze this and similar compounds, thereby accelerating the discovery of new chemical entities with therapeutic potential.

Part 1: Synthesis of this compound

The synthesis of this compound can be strategically achieved through a Friedel-Crafts acylation reaction. This classic yet powerful method forges a carbon-carbon bond between an aromatic ring and an acyl group, providing a direct route to aryl ketones.[2][3] The proposed synthesis involves two primary stages: the preparation of the acylating agent, 4-heptylbenzoyl chloride, and its subsequent reaction with isoquinoline in the presence of a Lewis acid catalyst.

Synthesis of the Acylating Agent: 4-Heptylbenzoyl Chloride

The precursor to our target molecule is 4-heptylbenzoyl chloride.[4][] This acyl chloride can be synthesized from 4-heptylbenzoic acid, which in turn can be prepared from heptylbenzene. A common and efficient method for the synthesis of 4-alkylbenzoyl chlorides is the reaction of the corresponding alkylbenzene with an excess of oxalyl chloride or thionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] This one-step approach is often preferred over multi-step sequences involving oxidation of an intermediate ketone.[6]

Experimental Protocol: Synthesis of 4-Heptylbenzoyl Chloride [6]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent such as dichloromethane (DCM).

-

Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) to the stirred suspension. Subsequently, add a solution of heptylbenzene (1.0 eq) in DCM dropwise from the dropping funnel over a period of 30-60 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude 4-heptylbenzoyl chloride can be purified by vacuum distillation to yield a colorless liquid.[4]

Friedel-Crafts Acylation of Isoquinoline

The cornerstone of this synthesis is the Friedel-Crafts acylation of isoquinoline with the prepared 4-heptylbenzoyl chloride.[3] The reaction is catalyzed by a Lewis acid, typically aluminum chloride, which activates the acyl chloride, making it a potent electrophile. The isoquinoline then acts as the nucleophile, with the substitution preferentially occurring at the electron-rich C4 position.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 eq) in an inert solvent like nitrobenzene or dichloroethane.

-

Formation of Acylium Ion Complex: Cool the mixture to 0 °C and slowly add 4-heptylbenzoyl chloride (1.1 eq). Stir for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

-

Addition of Isoquinoline: Add isoquinoline (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition, allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Isolation and Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Part 2: Characterization of this compound

Comprehensive characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.[8][9]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tentative) | Notes |

| ~9.3 | s | 1H | H-1 (Isoquinoline) | Expected to be downfield due to the proximity of the nitrogen atom and the carbonyl group. |

| ~8.6 | d | 1H | H-3 (Isoquinoline) | |

| ~8.1-7.6 | m | 4H | H-5, H-6, H-7, H-8 (Isoquinoline) | Aromatic protons of the isoquinoline benzene ring. |

| ~7.8 | d | 2H | H-2', H-6' (Benzoyl) | Protons ortho to the carbonyl group. |

| ~7.3 | d | 2H | H-3', H-5' (Benzoyl) | Protons meta to the carbonyl group. |

| ~2.7 | t | 2H | -CH₂- (Heptyl) | Methylene group attached to the benzoyl ring. |

| ~1.6 | m | 2H | -CH₂- (Heptyl) | |

| ~1.3 | m | 8H | -(CH₂)₄- (Heptyl) | |

| ~0.9 | t | 3H | -CH₃ (Heptyl) | Terminal methyl group. |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment (Tentative) | Notes |

| ~195 | C=O (Ketone) | Carbonyl carbon. |

| ~152 | C-1 (Isoquinoline) | |

| ~145 | C-3 (Isoquinoline) | |

| ~144 | C-4' (Benzoyl) | Carbon attached to the heptyl group. |

| ~137-125 | Aromatic C (Isoquinoline & Benzoyl) | A complex region with multiple overlapping signals. |

| ~36 | -CH₂- (Heptyl) | Methylene group attached to the benzoyl ring. |

| ~32-22 | -(CH₂)₅- (Heptyl) | |

| ~14 | -CH₃ (Heptyl) | Terminal methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.[10][11]

Expected Mass Spectrometry Data:

-

Molecular Formula: C₂₃H₂₅NO

-

Molecular Weight: 343.46 g/mol

-

Expected [M+H]⁺: 344.1958

Experimental Protocol: Mass Spectrometry [11]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺) and compare the measured mass-to-charge ratio (m/z) with the theoretical value.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound.[12][13] A reverse-phase HPLC method is typically suitable for this type of molecule.

dot

Caption: Workflow for the characterization of the target compound.

Experimental Protocol: HPLC Analysis [12]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and calculate the purity of the sample based on the peak area percentage.

Conclusion

This technical guide outlines a robust and logical approach to the synthesis and characterization of this compound. By following the detailed protocols and leveraging the provided analytical insights, researchers can confidently prepare and validate this novel compound. The methodologies described are adaptable for the synthesis of other 4-aroylisoquinoline derivatives, thereby supporting the broader efforts in the discovery and development of new therapeutic agents.

References

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (URL: [Link])

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. (URL: [Link])

-

Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species - Frontiers. (URL: [Link])

-

Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants - PMC - NIH. (URL: [Link])

-

Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure. (URL: [Link])

-

Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed. (URL: [Link])

-

Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC - NIH. (URL: [Link])

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])

-

19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants - ResearchGate. (URL: [Link])

-

Isoquinoline | C9H7N | CID 8405 - PubChem - NIH. (URL: [Link])

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (URL: [Link])

-

Isoquinoline synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (URL: [Link])

-

C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC - NIH. (URL: [Link])

-

Pictet-Spengler Isoquinoline Synthesis. (URL: [Link])

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])

-

Isoquinoline - Wikipedia. (URL: [Link])

-

Synthesis of 4-hydroxybenzoyl chloride - PrepChem.com. (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of quinolines through intramolecular Friedel–Crafts acylation. - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed. (URL: [Link])

-

18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. (URL: [Link])

-

Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry. (URL: [Link])

-

Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - MDPI. (URL: [Link])

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. 4-正庚基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 13. Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants - PMC [pmc.ncbi.nlm.nih.gov]

"4-(4-Heptylbenzoyl)isoquinoline mechanism of action"

An In-Depth Technical Guide to the Core Mechanism of Action of 4-(4-Heptylbenzoyl)isoquinoline

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The novel compound, this compound, represents a unique structural motif with predicted therapeutic potential. While the precise mechanism of action for this specific molecule is not yet fully elucidated in peer-reviewed literature, its chemical architecture—featuring a C4-substituted isoquinoline core with a benzoyl group and a lipophilic heptyl chain—provides a strong basis for forming testable hypotheses. This guide presents a structured, evidence-based framework for elucidating the core mechanism of action of this compound. We will explore plausible biological targets, propose a systematic experimental workflow for target identification and validation, and provide detailed protocols for key assays. This document is intended to serve as a comprehensive roadmap for researchers dedicated to pioneering the therapeutic application of this promising compound.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous alkaloids and synthetic molecules with diverse biological effects.[1][2] These effects span a wide range, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] The pharmacological profile of an isoquinoline derivative is intricately linked to the nature and placement of its substituents.[1] Notably, modifications at the C4 position have been shown to impart significant cytotoxic activity in certain cancer cell lines, highlighting the therapeutic potential of compounds with this substitution pattern.[5][6][7]

The structure of this compound suggests several potential avenues for biological activity. The benzoyl moiety provides a rigid, aromatic structure capable of participating in various non-covalent interactions within a protein binding pocket, while the extended heptyl chain introduces significant lipophilicity, which may favor interactions with membrane-associated proteins or facilitate passage across cellular membranes.

Given the known pharmacology of related isoquinoline derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: G Protein-Coupled Receptor (GPCR) Modulation: The isoquinoline scaffold is a known ligand for various GPCRs.[8][9] The subject compound may act as an agonist, antagonist, or allosteric modulator of a specific GPCR, thereby influencing downstream signaling pathways.

-

Hypothesis 2: Enzyme Inhibition: Many isoquinoline derivatives exert their effects by inhibiting key enzymes.[10][11] Potential targets for this compound include kinases, hydrolases (such as lipases), or other enzymes with hydrophobic binding pockets that can accommodate the heptylbenzoyl substituent.

-

Hypothesis 3: Topoisomerase Inhibition: Certain complex isoquinoline derivatives are known to inhibit topoisomerases, enzymes critical for DNA replication and repair, leading to an anticancer effect.[3]

This guide will now detail the experimental strategies required to systematically investigate these hypotheses.

A Systematic Approach to Elucidating the Mechanism of Action

To efficiently and rigorously determine the mechanism of action, a multi-tiered experimental approach is recommended. This approach begins with broad, unbiased screening to identify potential biological activities, followed by more focused assays to pinpoint the specific molecular target and characterize the interaction.

Tier 1: Initial Phenotypic and Target-Agnostic Screening

The initial phase of investigation should focus on observing the broader biological effects of the compound across a variety of cell-based assays.

Experimental Protocol: Broad-Spectrum Cell Proliferation Assay

-

Cell Line Selection: A panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) should be selected.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the serial dilutions of the compound for a period of 72 hours.

-

Viability Assessment: Utilize a colorimetric assay, such as the MTT or resazurin assay, to quantify cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

Tier 2: Target Class Identification

Based on the results of the initial screening, the next step is to narrow down the potential target class.

Experimental Workflow for Target Class Identification

Caption: High-level workflow for narrowing down the target class.

Experimental Protocol: Broad Kinase Panel Screening

-

Assay Format: Utilize a commercially available kinase screening service that offers a large panel of purified human kinases (e.g., >400 kinases).

-

Compound Concentration: Submit this compound for testing at one or two standard concentrations (e.g., 1 µM and 10 µM).

-

Assay Principle: These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric or fluorescence-based method.

-

Data Analysis: The results will be presented as the percentage of inhibition for each kinase at the tested concentrations. Significant inhibition (>50%) of one or more kinases would warrant further investigation.

Tier 3: Specific Target Validation and Mechanistic Deep Dive

Once a putative target or target class is identified, the focus shifts to validating this interaction and understanding the downstream consequences.

Proposed Signaling Pathway for a Hypothetical Kinase Target

Assuming the broad kinase screen identifies a specific kinase, for instance, a hypothetical "Kinase X" involved in a pro-survival pathway:

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: In Vitro Kinase Assay (IC50 Determination)

-

Reagents: Obtain purified, active Kinase X, its specific substrate, and ATP.

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound.

-

Reaction Setup: In a 384-well plate, combine the kinase, the compound dilutions, and the substrate. Initiate the reaction by adding ATP.

-

Detection: After a set incubation period, quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence-based).

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Cellular Target Engagement Assay

-

Methodology: Employ a technique such as the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target kinase within intact cells.

-

Cell Treatment: Treat cells with either vehicle or a saturating concentration of this compound.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.

-

Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation and analyze the amount of soluble Kinase X at each temperature by Western blotting.

-

Interpretation: A shift in the melting temperature of Kinase X in the presence of the compound indicates direct binding.

Quantitative Data Summary and Interpretation

To facilitate a clear understanding of the compound's properties, all quantitative data should be systematically organized.

| Assay Type | Parameter Measured | Hypothetical Result for this compound | Interpretation |

| Cell Proliferation | IC50 in MCF-7 cells | 0.5 µM | Potent antiproliferative activity in this breast cancer cell line. |

| Broad Kinase Screen | % Inhibition at 1 µM | Kinase X: 95% | Highly selective inhibition of Kinase X. |

| In Vitro Kinase Assay | IC50 against Kinase X | 50 nM | Potent and direct inhibition of the target enzyme. |

| CETSA | Thermal Shift (ΔTm) | +3.5 °C | Confirms target engagement in a cellular context. |

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action of this compound. By progressing through a tiered experimental approach, from broad phenotypic screening to specific target validation, researchers can build a robust understanding of how this novel compound exerts its biological effects. The proposed workflows and protocols provide a practical framework for this investigation.

Future work should focus on in vivo efficacy studies in relevant animal models, detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and advanced biophysical techniques to characterize the compound-target interaction in greater detail. The insights gained from these studies will be crucial for the potential development of this compound as a novel therapeutic agent.

References

-

Yuliantie, E., et al. (2024). Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs. Biochemical Pharmacology, 229, 116483. [Link]

-

Monash University. (2024). Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs. [Link]

-

Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Katarzyna, S., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

Choudhary, M. I., et al. (2009). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. PubMed. [Link]

-

Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

- Hilger, J., et al. (2008). Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.

-

Tsotinis, A., et al. (2007). C4-substituted isoquinolines: synthesis and cytotoxic action. PubMed. [Link]

-

Yuliantie, E., et al. (2024). Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs. R Discovery. [Link]

-

Tsotinis, A., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Open Archives. [Link]

-

Tsotinis, A., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Open Archives. [Link]

-

Jia, J-Q., et al. (2016). Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation. PubMed. [Link]

-

Tsotinis, A., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. ResearchGate. [Link]

-

Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. IV. 4-Benzylisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250. [Link]

-

Shang, X-F., et al. (2020). Biologically active isoquinoline alkaloids covering 2014–2018. National Institutes of Health. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C4-substituted isoquinolines: synthesis and cytotoxic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action [benthamopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Isoquinoline Derivatives: From Natural Scaffolds to Novel Therapeutic Agents

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Future Directions

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and natural product research.[1][2][3] Found in a vast array of biologically active alkaloids, this "privileged structure" has given rise to revolutionary drugs, including the analgesic morphine and the antibacterial berberine.[4] The inherent versatility of the isoquinoline core allows for extensive functionalization, enabling chemists to design and synthesize novel derivatives with tailored pharmacological profiles.[5][6] This guide provides an in-depth exploration of the biological activities of these novel derivatives, focusing on the rationale behind their design, the mechanisms underpinning their therapeutic effects, and the practical methodologies for their evaluation.

Part 1: Strategic Synthesis of Novel Isoquinoline Derivatives

The journey to a biologically active molecule begins with its synthesis. While classic methods laid the groundwork, modern chemistry seeks efficiency, sustainability, and structural diversity.

Foundational Synthetic Methodologies

Traditional routes to the isoquinoline core, such as the Bischler-Napieralski , Pomeranz–Fritsch , and Pictet–Spengler reactions, remain fundamental in academic and industrial labs.[7] The Bischler-Napieralski reaction, for instance, is a frequently used method for creating 1-substituted 3,4-dihydroisoquinolines from β-phenylethylamines, which can then be reduced to the desired tetrahydroisoquinolines (THIQs).[8][9] The choice of this method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Modern and Green Synthetic Innovations

The imperative for sustainable practices has driven the development of greener synthetic alternatives.[7] These modern approaches prioritize the use of benign solvents (like water), recyclable catalysts, and energy-efficient processes to minimize environmental impact.[7] For example, recent innovations include copper-catalyzed cascade reactions and silver(I) triflate-promoted reactions, which offer high yields and broad functional group tolerance, expanding the accessible chemical space for novel derivatives.[2] The rationale for adopting these methods extends beyond environmental concerns; they often provide superior atom economy and can lead to novel structures that are inaccessible through classic routes.

Caption: Generalized workflow for synthesizing tetrahydroisoquinoline (THIQ) derivatives.

Part 2: Unraveling the Biological Activities and Mechanisms

Novel isoquinoline derivatives exhibit a remarkable breadth of biological activities, with anticancer, antimicrobial, and neuroprotective effects being the most extensively studied.[5][10][11]

Anticancer Activity: A Multi-Pronged Assault

The antiproliferative effects of isoquinoline derivatives are a major focus of drug discovery.[5][10][11] These compounds attack cancer cells through diverse and often overlapping mechanisms.[5][12]

-

Mechanism 1: DNA Damage and Repair Inhibition: Many derivatives function as topoisomerase inhibitors.[5][10] Lamellarins, a class of pyrrolo[2,1-a]isoquinoline marine alkaloids, stabilize the DNA-topoisomerase I (Topo1) complex, which prevents the re-ligation of the DNA strand and leads to cytotoxic single-strand breaks.[5][11] Novel synthetic analogs have been designed to mimic this activity, with compounds like N-(3-morpholinopropyl)-substituted isoquinolines showing potent antiproliferative effects with mean GI50 values as low as 39 nM.[5][11]

-

Mechanism 2: Microtubule Disruption: The integrity of the microtubule cytoskeleton is critical for mitosis. Several isoquinoline alkaloids, including sanguinarine and noscapine, perturb microtubule dynamics by binding directly to tubulin, leading to mitotic arrest and subsequent apoptosis.[13] This mechanism is a clinically validated anticancer strategy, and novel synthetic derivatives are being developed to improve tubulin-binding affinity and overcome resistance.[11][13]

-

Mechanism 3: Signaling Pathway Modulation: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain isoquinoline derivatives have been shown to inhibit this pathway, triggering apoptosis and autophagy in cancer cells.[5][10] For example, some compounds activate AMPK, which in turn inhibits the mTORC1 complex, a key downstream effector of the pathway.[5]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by novel isoquinoline derivatives.

Table 1: Anticancer Activity of Representative Isoquinoline Derivatives

| Compound Class | Target Cell Line | IC50 / GI50 | Mechanism of Action | Reference |

|---|---|---|---|---|

| Benzo[9][14]indolo[3,4-c]isoquinoline | Panel of 9 Human Cancer Cell Lines | 39 nM (Mean) | Topoisomerase I Inhibition | [5][11] |

| 3-Acyl isoquinolin-1(2H)-one | Breast Cancer (MCF-7, MDA-MB-231) | 2.4 µM - 5.7 µM | G2-phase arrest, Apoptosis, Pyroptosis | [11] |

| Pyrrolo[2,1-a]isoquinolines (Lamellarins) | Prostate Cancer (DU-145) | 38-110 nM | Mitochondrial Apoptosis, Topo1/CDK Inhibition | [15] |

| Quinoline-Chalcone Derivative | Leukemia (HL60) | 0.59 µM | Tubulin Inhibition | [16] |

| Isoquinoline-tethered Quinazoline | Breast Cancer (SK-BR3) | 103 nM | HER2 Kinase Inhibition |[17] |

Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[14] Isoquinoline derivatives represent a promising scaffold for this purpose, with activity reported against a wide range of pathogens, including multidrug-resistant strains like MRSA.[18][19]

-

Mechanisms of Action: The antimicrobial effects are varied. Some natural alkaloids, like berberine, are thought to interfere with key enzymes in bacterial replication, such as FtsZ.[20] Synthetic derivatives, including isoquinoline-based N-ethyl ureas, can inhibit DNA gyrase and topoisomerase IV.[20] More recent studies on novel alkynyl isoquinolines suggest they perturb both cell wall and nucleic acid biosynthesis in S. aureus.[19]

-

Structure-Activity Relationships (SAR): Research has shown that specific functional groups are crucial for activity. For example, the addition of halogenated phenyl and phenethyl carbamate moieties to a tetrahydroisoquinoline core resulted in compounds with remarkable broad-range bactericidal activity.[18] This highlights the importance of rational design, where specific chemical groups are added to the isoquinoline scaffold to enhance interaction with bacterial targets.

Table 2: Antimicrobial Activity of Representative Isoquinoline Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline (Compound 8d) | Staphylococcus aureus (MRSA) | 16 | [20] |

| Tricyclic Isoquinoline (Compound 8f) | Streptococcus pneumoniae | 32 | [20] |

| 1-Pentyl-THIQ Carbamate (Compound 22) | Broad-range bactericidal | Not specified | [18] |

| Alkynyl Isoquinoline (HSN584) | Staphylococcus aureus (MRSA) | 0.5 |[19] |

Neuroprotective Effects: A New Frontier

Isoquinoline alkaloids are increasingly being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22] Their neuroprotective effects stem from their ability to counteract the complex pathology of these conditions.

-

Mechanisms of Action: The primary mechanisms include reducing oxidative stress, inhibiting inflammation, regulating autophagy, and preventing intracellular calcium overload.[21][23] Some derivatives, like berberine, can activate antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[21] Others can activate the NRF2-KEAP1 pathway, a critical regulator of cellular antioxidant responses.[24] Furthermore, the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is another key therapeutic strategy for Alzheimer's disease that can be achieved with certain isoquinoline derivatives.[25][26]

Caption: Activation of the NRF2 antioxidant pathway by isoquinoline derivatives.

Part 3: Essential Experimental Protocols for Evaluation

Rigorous and reproducible experimental design is paramount in drug discovery. The following protocols represent self-validating systems for assessing the primary biological activities of novel isoquinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the concentration of a novel isoquinoline derivative that inhibits the metabolic activity of a cancer cell line by 50% (IC50). This serves as a primary screen for anticancer potential.

-

Causality: The MTT assay measures the activity of mitochondrial reductase enzymes, which are only active in living, proliferating cells. A decrease in this activity is a reliable proxy for cytotoxicity or cytostatic effects induced by the test compound.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for at least two cell doubling times, ensuring the effect on proliferation can be observed.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis & Validation:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

-

Plot the percentage viability against the log of the compound concentration and fit a dose-response curve (sigmoidal model) to calculate the IC50 value.

-

Self-Validation: The assay is validated by the consistency of the vehicle control readings and a clear dose-dependent response. A positive control (e.g., Doxorubicin) should be run in parallel to confirm assay performance.

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel isoquinoline derivative required to inhibit the visible growth of a specific bacterium.

-

Causality: This assay directly measures the bacteriostatic effect of a compound. The absence of turbidity (cloudiness from bacterial growth) indicates that the compound has inhibited proliferation at that concentration.

-

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the isoquinoline derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

-

Controls: Include a "growth control" (broth + bacteria, no compound) and a "sterility control" (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or a plate reader.

-

-

Data Analysis & Validation:

-

The growth control must show clear turbidity, and the sterility control must remain clear.

-

A reference antibiotic (e.g., Vancomycin for S. aureus) should be tested on the same plate to ensure the bacterial strain is susceptible and the assay is performing correctly. The resulting MIC for the reference drug should fall within its known quality control range.

-

Caption: A typical workflow for identifying lead compounds from a chemical library.

Part 4: Conclusion and Future Perspectives

The isoquinoline scaffold is a testament to the power of natural product chemistry in inspiring modern drug discovery. The diverse biological activities—from potent anticancer and antimicrobial effects to promising neuroprotective properties—underscore its continued relevance.[2][5][6]

The future of isoquinoline research lies in several key areas:

-

Target Selectivity: Designing derivatives that selectively inhibit a specific cancer-related kinase over others to minimize off-target effects and toxicity.

-

Overcoming Resistance: Developing compounds that are effective against drug-resistant bacterial strains or cancer cells by targeting novel mechanisms or evading efflux pumps.

-

Improved Pharmacokinetics: Modifying the core structure to enhance properties like solubility, bioavailability, and metabolic stability, which are critical for in vivo efficacy.

-

Fused Systems: Exploring more complex molecular architectures where the isoquinoline system is fused with other heterocyclic rings to generate novel pharmacophores with unique biological profiles.[5]

By integrating rational design, sustainable synthetic chemistry, and rigorous biological evaluation, researchers can continue to unlock the immense therapeutic potential held within the isoquinoline framework, paving the way for the next generation of life-saving medicines.

References

-

Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

-

Yun, D., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences. [Link]

-

Gajewska, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Proceedings. [Link]

-

Li, Y., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. [Link]

-

Gajewska, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. ResearchGate. [Link]

-

Gajewska, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Semantic Scholar. [Link]

-

Di Sotto, A., et al. (2021). Summary of antimicrobial activity of some classes of isoquinoline. ResearchGate. [Link]

-

Estevez-Braun, A., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]

-

Li, M., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. [Link]

-

Yun, D., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. [Link]

-

Balewski, L., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

Balewski, L., & Kornicka, A. (2025). Possible modes of anticancer action of isoquinoline-based compounds. ResearchGate. [Link]

-

Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

-

Healy, C., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

-

Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Shang, X., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]

-

Sharma, A., et al. (2024). Isoquinoline derivatives and its medicinal activity. Journal of Drug Delivery and Therapeutics. [Link]

-

Nwadike, B., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. [Link]

-

Tanker, M., et al. (1991). Antimicrobial activity of some isoquinoline alkaloids. Archiv der Pharmazie. [Link]

-

Guler, O. O., et al. (2023). Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum: Role of NRF2-KEAP1 Pathway. Molecules. [Link]

-

Fuentes, N., et al. (2019). Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity. Food and Chemical Toxicology. [Link]

-

Li, M., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. ResearchGate. [Link]

-

Yun, D., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate. [Link]

-

Li, M., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. [Link]

-

Various Authors. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Kirada, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

-

Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

-

Chlebek, J., et al. (2016). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

-

Chen, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. [Link]

-

Bouz-David, A., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. [Link]

- Gerlach, M., et al. (2008). Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.

-

Lee, H., et al. (2019). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]

- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro evaluation of 4-(4-Heptylbenzoyl)isoquinoline"

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(4-Heptylbenzoyl)isoquinoline

Authored by a Senior Application Scientist

Foreword: The Rationale for Investigating Novel Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] The structural versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. Specifically, substitutions at the C4-position have been identified as a critical determinant of cytotoxic potency, making this an area of intense investigation for the development of new anticancer agents.[4]

This guide provides a comprehensive framework for the initial in vitro evaluation of a novel C4-substituted derivative, this compound. The protocols and experimental logic detailed herein are designed to serve as a robust starting point for researchers aiming to characterize its cytotoxic potential and elucidate its mechanism of action. Our approach is structured as a tiered screening cascade, beginning with broad cytotoxicity profiling and progressing to more focused mechanistic studies.

Part 1: Foundational Analysis and Primary Cytotoxicity Screening

The first critical step following the synthesis of any novel compound is the confirmation of its identity, purity, and solubility. Assuming these prerequisites are met, the primary goal is to ascertain whether this compound exhibits cytotoxic activity against cancer cells and to quantify this effect.

Experimental Workflow for Primary Screening

The initial screening workflow is designed to efficiently determine the half-maximal inhibitory concentration (IC50) of the compound across a representative panel of human cancer cell lines.

Caption: Hypothesized signaling pathway affected by the compound.

This hypothesis can be tested experimentally via Western blotting to probe the phosphorylation status of proteins like ERK and the expression levels of cell cycle regulators (CDK1, Cyclin B1) and apoptosis-related proteins (Bcl-2, Bax, cleaved Caspase-3).

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the initial in vitro characterization of this compound. The proposed workflow, moving from broad cytotoxicity screening to specific mechanistic assays, provides a solid foundation for evaluating its potential as an anticancer agent. The hypothetical data presented herein suggest a compound with potent activity against leukemia cells, mediated by G2/M arrest and the induction of apoptosis. Future work should focus on validating the predicted molecular targets and expanding the investigation into more complex models, such as 3D spheroids and in vivo xenograft studies, to further assess its therapeutic potential.

References

-

Tengchaisri, T., et al. (1998). Cytotoxic activity of compounds 4a-4l against four cancer cell lines. ResearchGate. Available at: [Link]

-

Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]

-

Vlachou, M., et al. (2006). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Science. Available at: [Link]

-

Chen, Y., et al. (2022). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health (PMC). Available at: [Link]

-

Ghabbour, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]

-

Singh, U. P., & Bhat, H. R. (2024). Synthesis of isoquinolines by environmentally benign processes. ResearchGate. Available at: [Link]

-

Panda, S. K., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. Available at: [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]

-

Santos, A. O., et al. (2021). Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through computational target prediction, molecular docking and bioassay. ResearchGate. Available at: [Link]

-

Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. ResearchGate. Available at: [Link]

-

Hravetova, A., et al. (2020). Synthesis, in vitro screening and molecular docking of isoquinolinium-5-carbaldoximes as acetylcholinesterase and butyrylcholinesterase reactivators. ResearchGate. Available at: [Link]

-

Nikolova, S., et al. (2024). Angular-SubstitutedT[5][6]hiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. MDPI. Available at: [Link]

-

Galati, E., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central. Available at: [Link]

-

Chen, P., et al. (2022). Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. MDPI. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. MDPI. Available at: [Link]

-

Skalicka-Woźniak, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PubMed. Available at: [Link]

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic analysis of 4-(4-Heptylbenzoyl)isoquinoline (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Heptylbenzoyl)isoquinoline

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of this compound. As a novel compound, its experimental data is not yet widely cataloged. Therefore, this document leverages foundational spectroscopic principles and extensive data from analogous structures—isoquinoline, substituted aromatic ketones, and alkylbenzenes—to construct a reliable analytical framework. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for the structural elucidation of similar complex heterocyclic molecules.

Introduction: The Structural Imperative

This compound is a molecule of significant interest, belonging to a class of compounds with potential applications in medicinal chemistry and materials science. Its structure, featuring a rigid isoquinoline core, a central ketone linker, and a flexible heptyl-substituted phenyl ring, presents a unique analytical challenge. Unambiguous structural confirmation is the cornerstone of any chemical research, ensuring that biological activity or material properties are correctly attributed. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a predictive blueprint for its characterization.

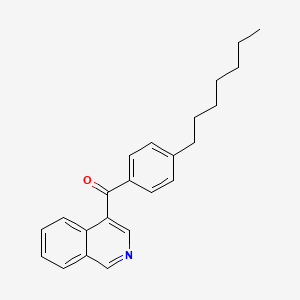

The molecular structure is presented below:

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the premier technique for mapping the hydrogen framework of a molecule. The chemical shift (δ) of each proton provides insight into its local electronic environment, while spin-spin coupling reveals connectivity to neighboring protons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be complex, with distinct regions corresponding to the isoquinoline, benzoyl, and heptyl moieties. The electron-withdrawing effects of the nitrogen heteroatom and the carbonyl group will cause significant downfield shifts for adjacent protons.

-

Isoquinoline Protons (Predicted δ 7.5 - 9.3 ppm): The protons on the isoquinoline ring will appear in the aromatic region. The H-1 and H-3 protons are expected to be the most deshielded due to the proximity of the nitrogen atom, with H-1 likely appearing as a singlet around δ 9.2-9.3 ppm and H-3 as a singlet around δ 8.5-8.6 ppm. The remaining protons on the benzo-fused portion (H-5, H-6, H-7, H-8) will exhibit complex splitting patterns (doublets and triplets) in the δ 7.5-8.2 ppm range, consistent with a substituted naphthalene-like system.[1]

-

Benzoyl Protons (Predicted δ 7.3 - 7.9 ppm): The protons on the 4-heptylbenzoyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system). The two protons ortho to the carbonyl group are expected to be deshielded and resonate around δ 7.8-7.9 ppm, while the two protons ortho to the heptyl group will appear slightly more upfield, around δ 7.3-7.4 ppm.

-

Heptyl Chain Protons (Predicted δ 0.8 - 2.7 ppm): The aliphatic heptyl chain will show characteristic signals in the upfield region.

-

The terminal methyl group (-CH₃) will appear as a triplet around δ 0.8-0.9 ppm.

-

The five methylene groups (-CH₂-) in the middle of the chain will produce a broad multiplet between δ 1.2-1.6 ppm.

-

The methylene group attached to the benzene ring (-Ar-CH₂-) will be deshielded by the aromatic ring and appear as a triplet around δ 2.6-2.7 ppm.

-

Tabulated Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) |

| Isoquinoline H-1 | 9.2 - 9.3 | s | 1H | - |

| Isoquinoline H-3 | 8.5 - 8.6 | s | 1H | - |

| Isoquinoline H-5 to H-8 | 7.5 - 8.2 | m | 4H | ~7-8 |

| Benzoyl H (ortho to C=O) | 7.8 - 7.9 | d | 2H | ~8-9 |

| Benzoyl H (ortho to Heptyl) | 7.3 - 7.4 | d | 2H | ~8-9 |

| Ar-CH₂ -R | 2.6 - 2.7 | t | 2H | ~7.5 |

| -(CH₂)₅- | 1.2 - 1.6 | m | 10H | - |

| -CH₃ | 0.8 - 0.9 | t | 3H | ~7 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show distinct signals for the carbonyl, aromatic, and aliphatic carbons.

-

Carbonyl Carbon (Predicted δ 195-197 ppm): The ketone carbonyl carbon is the most deshielded carbon and will appear as a singlet at a very low field, a characteristic signature for aromatic ketones.[2]

-

Aromatic Carbons (Predicted δ 120-155 ppm): The 15 aromatic carbons (9 from isoquinoline, 6 from the benzoyl ring) will produce a cluster of signals in this region. Carbons directly attached to the nitrogen (C-1 and C-8a) and the carbon attached to the benzoyl group (C-4) will be significantly deshielded. The chemical shifts can be predicted using additivity rules, but 2D NMR techniques (like HMQC/HSQC) would be required for definitive assignment.

-

Aliphatic Carbons (Predicted δ 14-36 ppm): The seven carbons of the heptyl chain will appear in the upfield region. The terminal methyl carbon is expected around δ 14 ppm, while the benzylic methylene carbon will be the most downfield of the aliphatic signals, around δ 35-36 ppm.

Tabulated Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Ketone) | 195 - 197 |

| Isoquinoline C-1 | ~152 |

| Isoquinoline C-3 | ~143 |

| Aromatic C's (other) | 120 - 140 |

| Aliphatic Ar-C H₂- | 35 - 36 |

| Aliphatic -(C H₂)₅- | 22 - 32 |

| Aliphatic -C H₃ | ~14 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for good signal-to-noise, as the ¹³C isotope has low natural abundance.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings, the ketone, and the alkyl chain.

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1660-1685 cm⁻¹ , characteristic of an aryl ketone where the carbonyl is conjugated with both aromatic systems.[2][3] This is often the most prominent peak in the spectrum.

-

Aromatic C-H Stretch: A medium intensity band will appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[4]

-

Aliphatic C-H Stretch: Strong bands corresponding to the sp³ C-H stretching of the heptyl chain will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.[5]

-

Aromatic C=C and C=N Stretches: A series of medium-to-weak absorptions between 1450-1600 cm⁻¹ will correspond to the C=C stretching vibrations within the benzene and isoquinoline rings, as well as the C=N stretch of the isoquinoline.[4]

-

C-H Out-of-Plane Bending: In the fingerprint region (690-900 cm⁻¹ ), characteristic bands for the substitution patterns on the aromatic rings will be present.

Tabulated Predicted IR Data

| Predicted Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3030 - 3100 | Aromatic C-H | Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H | Stretch | Strong |

| 1660 - 1685 | Aryl Ketone (C=O) | Stretch | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C / C=N | Stretch | Medium-Weak |

| 690 - 900 | Aromatic C-H | Out-of-Plane Bend | Medium-Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small amount (1-2 mg) of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing: The spectrum is typically displayed in terms of percent transmittance (%T) versus wavenumber (cm⁻¹).

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum and Fragmentation Analysis

The nominal molecular weight of this compound (C₂₃H₂₅NO) is 343.45 g/mol . High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Under Electron Ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation.

-

Molecular Ion (M⁺•): A peak at m/z = 343 corresponding to the molecular ion is expected. Due to the aromatic nature of the compound, this peak should be reasonably intense.

-

α-Cleavage (Base Peak): The most favorable fragmentation pathway for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the aromatic ring (α-cleavage). This will lead to the formation of two primary fragment ions:

-

The 4-heptylbenzoyl cation at m/z = 217. This is predicted to be a very prominent peak, potentially the base peak.

-

The isoquinolyl radical (not detected) or a fragment corresponding to the isoquinoline ring.

-

-

Formation of Benzoyl-type Cations: A subsequent key fragmentation is the cleavage between the carbonyl and the isoquinoline ring, leading to the formation of the isoquinolyl cation at m/z = 128 .

-

Tropylium Ion Formation: Fragmentation within the heptyl chain can occur, with a notable peak at m/z = 91 , corresponding to the stable tropylium ion (C₇H₇⁺), formed via rearrangement of a benzyl fragment.

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Tabulated Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion |

| 343 | [M]⁺• (Molecular Ion) |

| 217 | [C₁₄H₁₉O]⁺ (4-Heptylbenzoyl cation) |

| 128 | [C₉H₆N]⁺ (Isoquinolyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Conclusion

The structural elucidation of this compound can be confidently achieved through a synergistic application of NMR, IR, and MS techniques. This guide outlines the predicted spectroscopic data, which collectively provide a unique fingerprint for the molecule. The ¹H and ¹³C NMR spectra will define the precise carbon-hydrogen framework. The IR spectrum will confirm the presence of the key aryl ketone functional group and aromatic systems. Finally, mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns consistent with the proposed structure. While this guide serves as a robust predictive framework, experimental verification remains the final and essential step in the definitive characterization of this compound.

References

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.

- Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

UW-Platteville. (n.d.). 29.6 Infrared (IR) Spectroscopy. Chemistry Department. Retrieved from [Link]

Sources

- 1. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to 4-(4-Heptylbenzoyl)isoquinoline: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.[1] This fundamental structure is the backbone of numerous natural alkaloids, including morphine and papaverine, and is a cornerstone in the design of synthetic drugs.[2][3] The isoquinoline framework offers a unique three-dimensional arrangement of atoms that can engage in diverse interactions with biological macromolecules, making it a highly sought-after motif in medicinal chemistry.[4] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] The functionalization at the C-4 position of the isoquinoline ring, as in the case of 4-(4-Heptylbenzoyl)isoquinoline, allows for the introduction of specific pharmacophoric features to modulate target affinity and selectivity.

Identification and Physicochemical Properties

As of the latest database review, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned. This suggests that the compound may be a novel chemical entity or one that has not been widely reported in the literature. For reference, the parent compound, isoquinoline, is registered under CAS Number 119-65-3 .[1]

Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its constituent parts: the isoquinoline core, the benzoyl group, and the heptyl chain. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C23H25NO | Based on the chemical structure. |

| Molecular Weight | 331.45 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | The increased molecular weight and planar aromatic systems suggest a higher melting point than the parent isoquinoline (a liquid).[1] |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, ethanol) | The large, nonpolar heptyl and benzoyl groups dominate the molecule's character, reducing aqueous solubility.[1] |

| LogP | High (Predicted > 4) | The significant hydrophobic character imparted by the heptyl and benzoyl moieties suggests a high octanol-water partition coefficient. |

| pKa | ~4-5 | The nitrogen atom in the isoquinoline ring is weakly basic, with a pKa similar to that of the parent isoquinoline (pKa of the conjugate acid is 5.14).[1] |

Strategic Synthesis of this compound